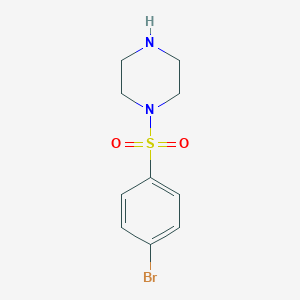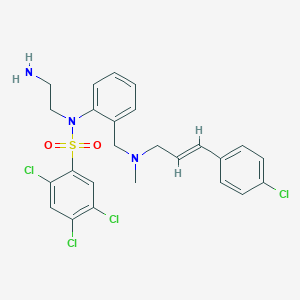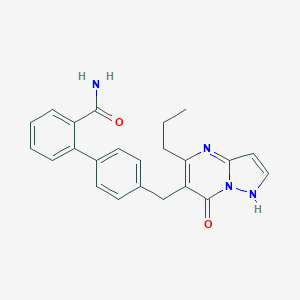
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine, commonly known as ACPD, is a pyrazolo-pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACPD is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
ACPD acts as a selective agonist of the group I 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which are coupled to the Gq/11 family of G proteins and activate the phospholipase C (PLC) signaling pathway. The activation of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines by ACPD leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulates the activity of various ion channels and receptors. ACPD also modulates the release of neurotransmitters, such as glutamate and GABA, by presynaptic modulation of voltage-gated calcium channels and the activation of metabotropic autoreceptors.
生化学的および生理学的効果
ACPD has been shown to have various biochemical and physiological effects in the CNS, including the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are the cellular mechanisms underlying learning and memory. ACPD has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity.
実験室実験の利点と制限
The advantages of using ACPD in lab experiments include its high potency and selectivity for 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines, which allows for the precise modulation of synaptic transmission and plasticity. ACPD also has a long half-life and can be administered systemically or locally, making it suitable for in vivo experiments. However, the limitations of using ACPD include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. ACPD also has a short shelf-life and requires careful storage and handling to maintain its stability and purity.
将来の方向性
For the research on ACPD include the development of novel 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists and antagonists with improved pharmacokinetic properties and selectivity profiles. The use of ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators in the treatment of various CNS disorders, such as epilepsy, Parkinson's disease, and schizophrenia, also requires further investigation. The role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in the regulation of neuronal excitability and synaptic plasticity in different brain regions and cell types also needs to be explored in more detail. Overall, ACPD and other 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine modulators have the potential to provide new insights into the mechanisms underlying CNS disorders and to facilitate the development of novel therapeutics for these conditions.
合成法
The synthesis of ACPD involves the condensation of 2-aminobiphenyl-4-carboxylic acid with 5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of over 95%.
科学的研究の応用
ACPD has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and schizophrenia. The 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine agonists like ACPD have been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of neuronal excitability and synaptic plasticity. ACPD has also been used as a tool compound to study the role of 6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidines in various physiological and pathological conditions, such as pain, anxiety, depression, and addiction.
特性
CAS番号 |
167375-27-1 |
|---|---|
製品名 |
6-((2'-Aminocarbonylbiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine |
分子式 |
C23H22N4O2 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O2/c1-2-5-20-19(23(29)27-21(26-20)12-13-25-27)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22(24)28/h3-4,6-13,25H,2,5,14H2,1H3,(H2,24,28) |
InChIキー |
FPUHBIQZLZYUIY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
正規SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
同義語 |
4'-((7-Hydroxy-5-propylpyrazolo(1,5-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
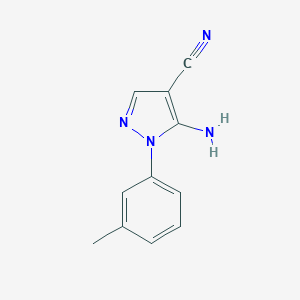
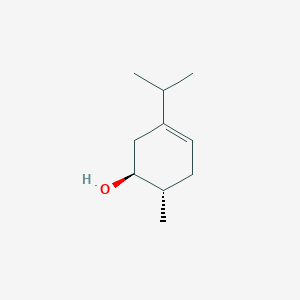
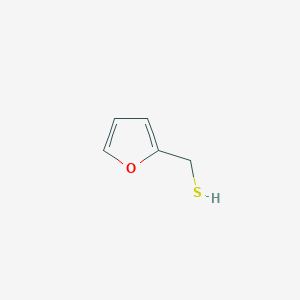
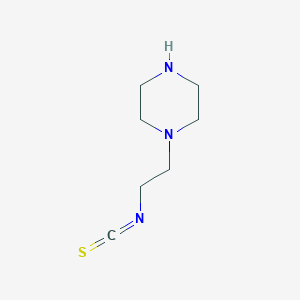
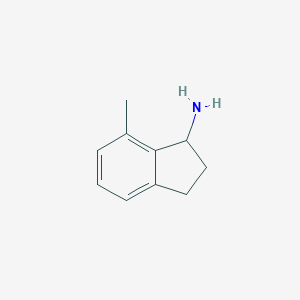
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
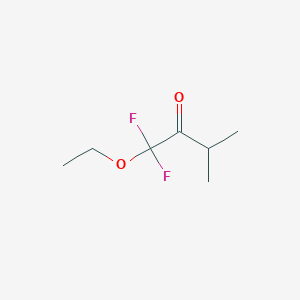

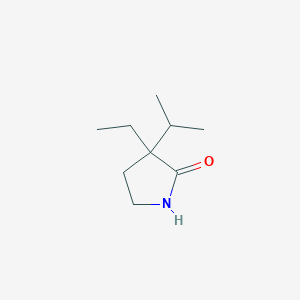
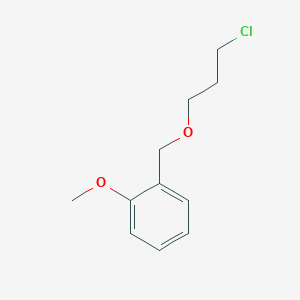
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
